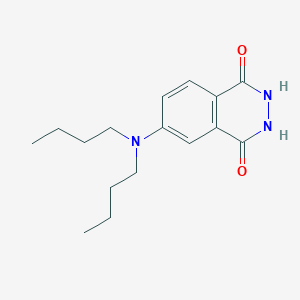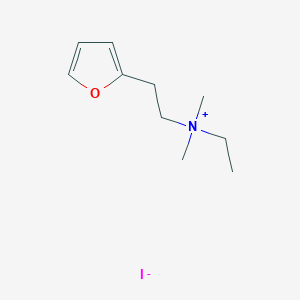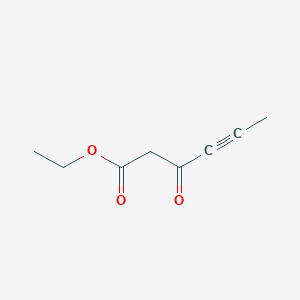
Propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester is an organic compound with the molecular formula C20H18O4. It is known for its unique structure, which includes a propanedioic acid core with a 3,3-diphenyl-2-propenylidene substituent and two methyl ester groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester typically involves the reaction of malonic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical syntheses and applications .
Aplicaciones Científicas De Investigación
Propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to propanedioic acid, (3,3-diphenyl-2-propenylidene)-, dimethyl ester include:
Propanedioic acid derivatives: Compounds with variations in the substituents on the propanedioic acid core.
Diphenylpropenylidene derivatives: Compounds with different ester or functional groups attached to the diphenylpropenylidene moiety.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
37755-25-2 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
dimethyl 2-(3,3-diphenylprop-2-enylidene)propanedioate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)18(20(22)24-2)14-13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clave InChI |
OHUKWPYOCPVHME-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


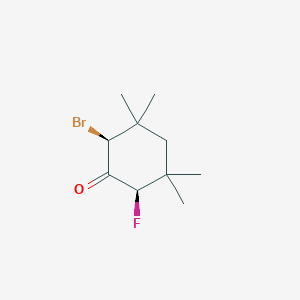
![1H-Imidazo[1,2-A]azepine](/img/structure/B14672858.png)
![1-(2,4-Dinitrophenyl)-2-[2-(ethylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14672874.png)
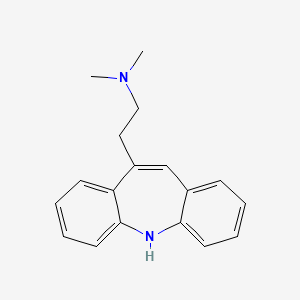
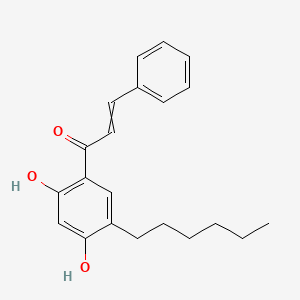
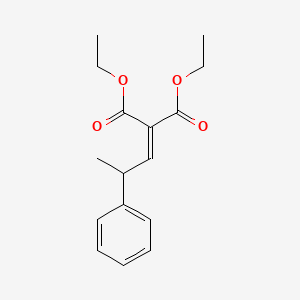
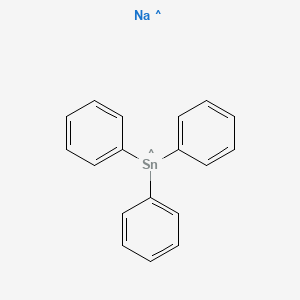
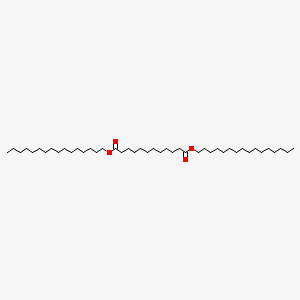
![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
